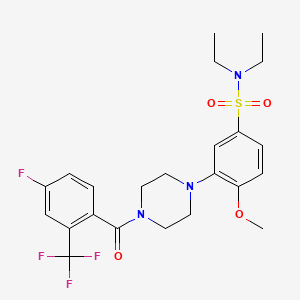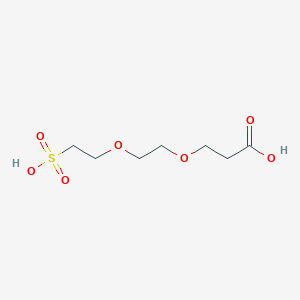
Carboxy-PEG2-sulfonic acid
Übersicht
Beschreibung
Carboxy-PEG2-sulfonic acid is a PEG-based PROTAC linker . It contains a carboxylic acid and sulfonic acid functional group . The terminal carboxylic acid can undergo amide coupling reactions with primary amines in the presence of EDC, DCC, and HATU, etc., while the sulfonic acid can undergo esterification and halogen replacement reactions .
Molecular Structure Analysis
The molecular formula of Carboxy-PEG2-sulfonic acid is C7H14O7S . The molecular weight is 242.24 . The SMILES representation is O=C(O)CCOCCOCCS(=O)(O)=O .
Chemical Reactions Analysis
The terminal carboxylic acid of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid can undergo esterification, halogenation, and replacement reactions .
Wissenschaftliche Forschungsanwendungen
Reactions with Primary Amines
The terminal carboxylic acid of Carboxy-PEG2-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . This makes it useful in the synthesis of a variety of amide compounds.
Esterification Reactions
The sulfonic acid end group of Carboxy-PEG2-sulfonic acid can undergo esterification reactions . This allows for the creation of a variety of ester compounds, which have numerous applications in fields like pharmaceuticals and materials science.
Halogenation Reactions
Carboxy-PEG2-sulfonic acid can also participate in halogenation reactions . This can be useful in the synthesis of halogenated organic compounds, which are often used in medicinal chemistry and materials science.
Replacement Reactions
The sulfonic acid end group can undergo replacement reactions . This allows for the synthesis of a variety of other compounds, expanding the range of potential applications.
Increasing Water Solubility
The hydrophilic PEG linker in Carboxy-PEG2-sulfonic acid increases the compound’s water solubility in aqueous media . This can be particularly useful in drug delivery, where increasing the water solubility of a compound can improve its bioavailability.
Surface Modification
Carboxylic acids, such as the one present in Carboxy-PEG2-sulfonic acid, have been used in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials.
Safety And Hazards
The safety data sheet of Carboxy-PEG2-sulfonic acid indicates that it is not classified as a hazard . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(2-sulfoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMYFITHZNSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PEG2-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



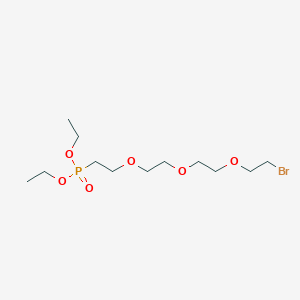
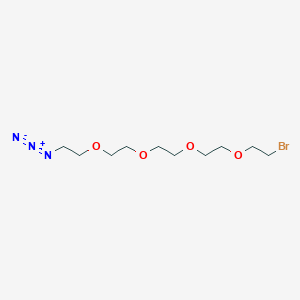

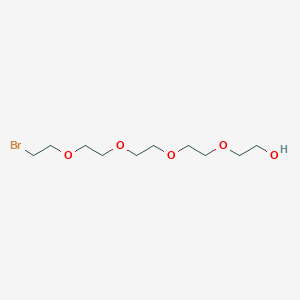
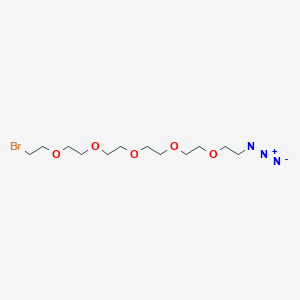

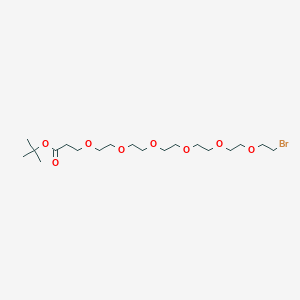

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
